2',5'-Dideoxy-adenosine 3'-monophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

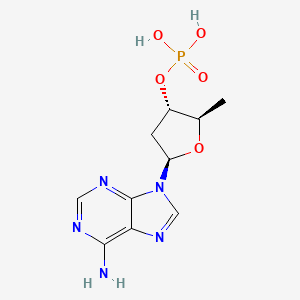

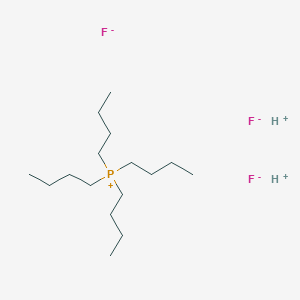

2’,5’-Dideoxy-adenosine 3’-monophosphate is an organic compound that belongs to the class of ribonucleoside 3’-phosphates . These are ribonucleosides that contain a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety .

Molecular Structure Analysis

The molecular structure of 2’,5’-Dideoxy-adenosine 3’-monophosphate consists of a phosphate group attached to the C-3 carbon of the ribose or deoxyribose moiety . The chemical formula is C10H14N5O5P .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,5’-Dideoxy-adenosine 3’-monophosphate include a molecular weight of 563.11 , and it is a solid, off-white powder . It is soluble in water at 24 mg/mL .科学研究应用

Antiviral Activity : 2',3'-Dideoxynucleosides, which are structurally similar to 2',5'-Dideoxy-adenosine 3'-monophosphate, are potent nucleoside analogues active against HIV. They act through competitive inhibition of viral reverse transcriptase and/or incorporation into the viral chain, causing termination. Their activation occurs via intracellular conversion to the 5'-triphosphate, with the formation of the monophosphate being the rate-limiting step (Allender et al., 2001).

Enzymatic Processes : The phosphorylation of compounds similar to 2',5'-Dideoxy-adenosine 3'-monophosphate, such as 2',3'-Dideoxyinosine, by cytosolic 5'-nucleotidase in human lymphoid cells is a key step in their metabolism to active nucleotides, contributing to antiviral activity (Johnson & Fridland, 1989).

DNA Synthesis Inhibition : Compounds like 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates, which are similar to 2',5'-Dideoxy-adenosine 3'-monophosphate, have been shown to be effective inhibitors of DNA polymerases, leading to the termination of DNA synthesis. This property makes them potential candidates for use in DNA sequencing (Chidgeavadze et al., 1984).

Inhibitory Effect on Adenylyl Cyclase : Adenine nucleoside analogues like 2',5'-Dideoxy-adenosine 3'-monophosphate have been found to inhibit adenylyl cyclases, which are enzymes involved in the synthesis of cyclic AMP. This inhibition can have various physiological implications, such as reducing protein kinase A-activated pathways (Désaubry & Johnson, 1998).

安全和危害

属性

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)/t5-,6+,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZMOICZSFFLB-DSYKOEDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dideoxy-adenosine 3'-monophosphate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)